Structural Differentiation from Indane-5-sulfonamide
The target compound is structurally differentiated from the simplest indane sulfonamide, indane-5-sulfonamide (CAS 35203-93-1), by the presence of an N-acetic acid substituent on the sulfonamide nitrogen [1]. This modification increases the molecular weight from 197.25 g/mol to 255.29 g/mol, introduces a second acidic proton (pKa ~4-5 for the carboxylic acid, in addition to the sulfonamide pKa ~10.2), and adds a new hydrogen-bond donor/acceptor pair [2]. This structural divergence is not a minor alteration; X-ray crystallographic studies on related indanesulfonamides demonstrate that the binding mode of the indane ring system within the carbonic anhydrase active site is highly sensitive to the presence and nature of substituents on the sulfonamide [3].
| Evidence Dimension | Structural and Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular weight: 255.29 g/mol; Functional groups: Indene, sulfonamide, carboxylic acid. |
| Comparator Or Baseline | Indane-5-sulfonamide (CAS 35203-93-1): Molecular weight: 197.25 g/mol; Functional groups: Indene, sulfonamide. |
| Quantified Difference | Increase in molecular weight of 58.04 g/mol (29.4% increase). Addition of a carboxylic acid moiety. |
| Conditions | Physicochemical property comparison (PubChem data) [REFS-1, REFS-2]. |
Why This Matters
This confirms the compound is a more complex building block with unique physicochemical properties, precluding its use as a direct substitute for simpler indane sulfonamides in established SAR campaigns.
- [1] PubChem. Indane-5-sulfonamide (CID 346478). Molecular weight: 197.25 g/mol. View Source
- [2] PubChem. 2-(2,3-dihydro-1H-indene-5-sulfonamido)acetic acid (CID 71244271). Molecular weight: 255.29 g/mol. View Source
- [3] D'Ambrosio, K., et al. (2008). Carbonic Anhydrase Inhibitors: Binding of Indanesulfonamides to the Human Isoform II. ChemMedChem, 3(3), 473-477. View Source
